5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPAC is a pyrazole derivative that has been synthesized and studied extensively for its various properties and characteristics. In
Scientific Research Applications
Synthesis and Chemical Reactivity
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a versatile compound used in the synthesis of various heterocyclic compounds. It acts as a building block for creating polyfunctionalized heterocycles with potential pharmacological interest. For instance, it can be transformed into pyrazolo[1,5-a]pyrimidines and Schiff bases, which are investigated for their pharmacological properties (El‐Mekabaty, 2014).
Cytotoxicity and Antitumor Activities
This compound is significant in cancer research, particularly for its role in synthesizing new compounds with cytotoxic properties. Researchers have explored its derivatives for in vitro cytotoxic activity against various cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). Additionally, pyrazolo[1,5-a]pyrimidines and related Schiff bases derived from this compound have been screened for their antitumor activities against different human cancer cell lines, helping to understand the structure-activity relationship in medicinal chemistry (Hafez et al., 2013).
Antimicrobial Activity
Compounds synthesized from 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide have shown potential as antimicrobial agents. For example, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives exhibited high activity against strains of Staphylococcus aureus, including methicillin-resistant strains, highlighting their significance in developing new antimicrobial agents (Pitucha et al., 2011).
Corrosion Protection
In the field of materials science, derivatives of this compound, such as carbohydrazide-pyrazole compounds, have been investigated for their corrosion protection behavior on mild steel in acidic environments. These studies contribute to the development of more efficient corrosion inhibitors for industrial applications (Paul et al., 2020).
Mechanism of Action
Target of Action
Small-molecule drugs like this one typically work by affecting molecular pathways through interaction with important proteins .
Mode of Action
It’s known that small molecules can affect the function of various proteins, including protein-protein interactions, by forming complexes with their targets .
properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFORGBQQYXPDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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